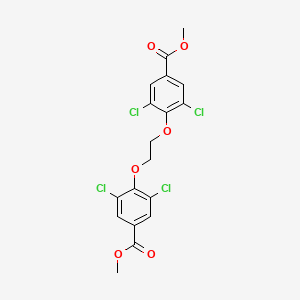
3-(2,6-Dimethyl-4-pyridyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-Dimethyl-4-pyridyl)aniline is an organic compound that features a pyridyl group attached to an aniline moiety
Synthetic Routes and Reaction Conditions:
Boronic Acid Coupling: One common synthetic route involves the Suzuki–Miyaura coupling reaction, where 2,6-dimethyl-4-pyridylboronic acid is coupled with aniline derivatives under palladium catalysis.
Direct Arylation: Another method is the direct arylation of 2,6-dimethylpyridine with aniline derivatives using transition metal catalysts such as palladium or nickel.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized derivatives, such as nitro compounds or quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound's reactivity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyridyl and aniline moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and strong acids/bases are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives, quinones, and other oxidized forms.
Reduction Products: Amino derivatives and reduced forms of the compound.
Substitution Products: Halogenated derivatives and other substituted compounds.
Aplicaciones Científicas De Investigación
Chemistry: 3-(2,6-Dimethyl-4-pyridyl)aniline is used as a building block in organic synthesis, particularly in the development of new ligands for transition metal catalysis. Biology: The compound has shown potential as a bioactive molecule, with applications in drug discovery and development. Medicine: It is being explored for its pharmacological properties, including its potential use in antiviral, anti-inflammatory, and anticancer therapies. Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-(2,6-Dimethyl-4-pyridyl)aniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary widely based on the biological context.
Comparación Con Compuestos Similares
2,6-Dimethylpyridine: A pyridine derivative without the aniline group.
Aniline: A simpler aromatic amine without the pyridyl group.
Bipyridine Derivatives: Compounds with two pyridyl groups, often used in coordination chemistry.
Uniqueness: 3-(2,6-Dimethyl-4-pyridyl)aniline is unique due to its combination of the pyridyl and aniline moieties, which provides distinct chemical properties and reactivity compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Propiedades
Número CAS |
40034-51-3 |
|---|---|
Fórmula molecular |
C13H14N2 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
3-(2,6-dimethylpyridin-4-yl)aniline |
InChI |
InChI=1S/C13H14N2/c1-9-6-12(7-10(2)15-9)11-4-3-5-13(14)8-11/h3-8H,14H2,1-2H3 |
Clave InChI |
ADHASKYQWAONSZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)C)C2=CC(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















